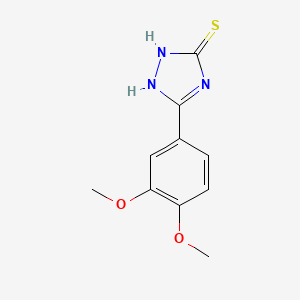
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridine class of compounds and has been shown to have potent activity against a variety of targets.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide involves the inhibition of PARP and CK2. Inhibition of PARP prevents the repair of DNA damage, which can enhance the effectiveness of chemotherapy in cancer treatment. Inhibition of CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential target for cancer therapy.
Biochemical and Physiological Effects
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PARP can lead to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy in cancer treatment. Inhibition of CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential target for cancer therapy. N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide for lab experiments include its potent activity against a variety of targets, its relatively simple synthesis, and its potential therapeutic applications. The limitations of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide for lab experiments include its limited solubility and potential toxicity.
Orientations Futures
For research on N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide include the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in cancer and other diseases, and the investigation of its mechanism of action and biochemical effects. Further studies are also needed to evaluate the safety and toxicity of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide in vivo.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzaldehyde with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of a base. This reaction produces the intermediate 3-cyano-4,6-dimethyl-2-(2-methoxyphenyl)pyridine, which is then converted to N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide through the addition of an acetyl group.
Applications De Recherche Scientifique
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a variety of targets, including the enzyme poly(ADP-ribose) polymerase (PARP) and the protein kinase CK2. PARP is an enzyme involved in DNA repair, and inhibition of PARP has been shown to enhance the effectiveness of chemotherapy in cancer treatment. CK2 is a protein kinase that is involved in a variety of cellular processes, and inhibition of CK2 has been shown to have potential therapeutic applications in cancer and other diseases.
Propriétés
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-9-12(2)19-17(14(11)10-18)20(13(3)21)15-7-5-6-8-16(15)22-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSVTQFYOMDXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=CC=C2OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)


![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)


